![molecular formula C23H18O B14542678 Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl- CAS No. 62096-49-5](/img/structure/B14542678.png)
Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl- is a complex organic compound characterized by its unique fused ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the indeno-pyran ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The process might also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogens or other reactive species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce halogen atoms or other functional groups into the molecule.
Scientific Research Applications
Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl- involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl- include:
Indeno[2,1-c]pyran: Another indeno-pyran compound with a slightly different ring structure.
Cyclopenta[c]pyran: A related compound with a cyclopentane ring fused to a pyran ring.
Benz[d]indeno[1,2-b]pyran: A compound with a benzene ring fused to an indeno-pyran structure.
Uniqueness
What sets Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl- apart is its specific substitution pattern and the presence of methyl groups at the 2 and 4 positions
Properties
CAS No. |
62096-49-5 |
|---|---|
Molecular Formula |
C23H18O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
9-(1H-inden-2-yl)-2,4-dimethylindeno[2,1-b]pyran |
InChI |
InChI=1S/C23H18O/c1-14-11-15(2)24-23-21(14)19-9-5-6-10-20(19)22(23)18-12-16-7-3-4-8-17(16)13-18/h3-12H,13H2,1-2H3 |
InChI Key |
GPLHRUODRZDUER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=CC=CC=C3C(=C2O1)C4=CC5=CC=CC=C5C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


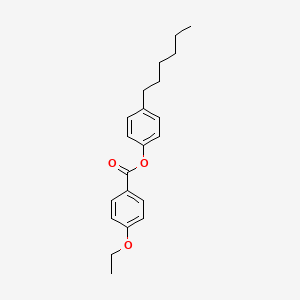
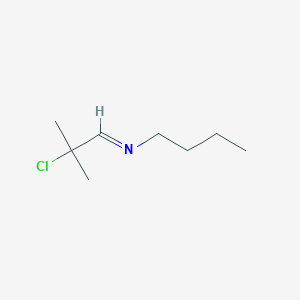
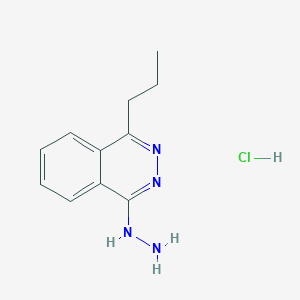
![2-(Naphthalen-1-yl)-2-[(4-nitrophenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14542626.png)
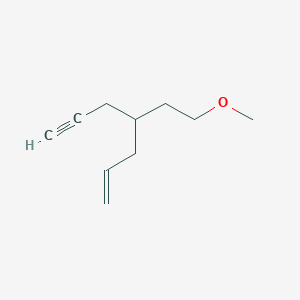
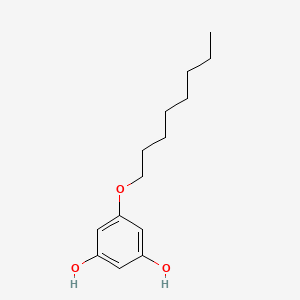
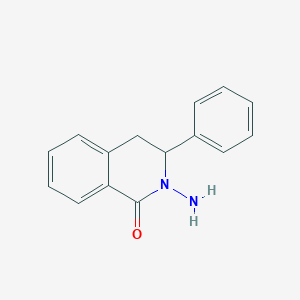
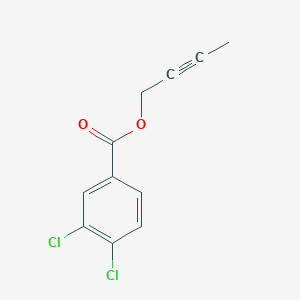
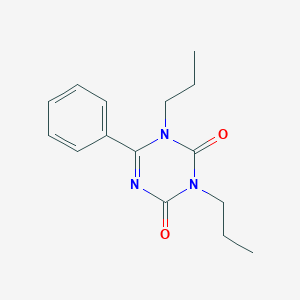
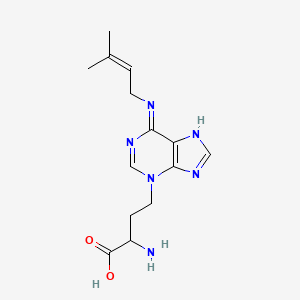
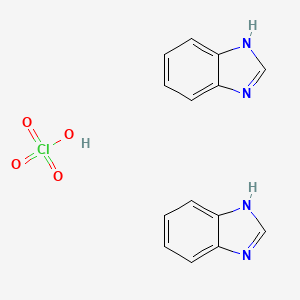
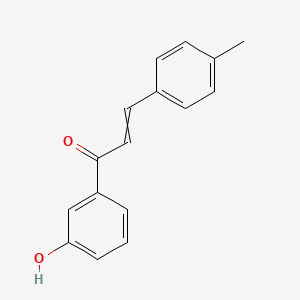
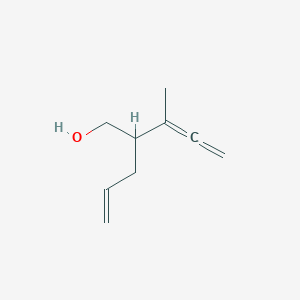
![N,N-Dimethyl-N-[(tributoxysilyl)methyl]hexan-1-aminium chloride](/img/structure/B14542673.png)
